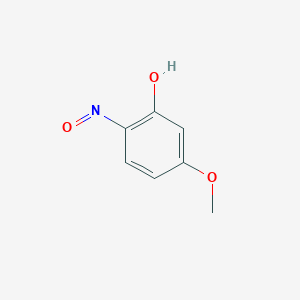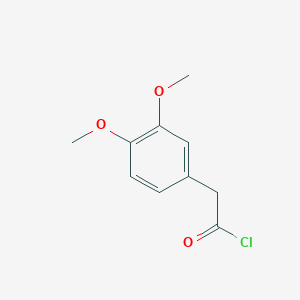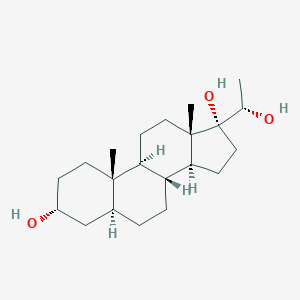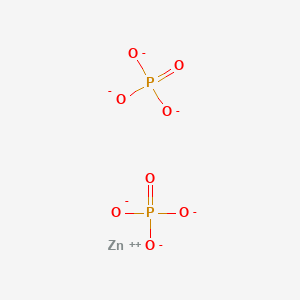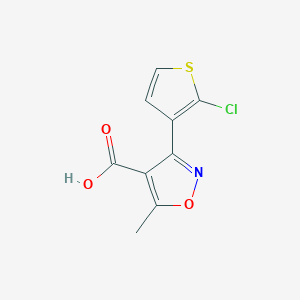
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid (CTMC) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTMC is a heterocyclic compound that contains a thienyl ring, an isoxazole ring, and a carboxylic acid group. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is not fully understood, but studies have shown that the compound can modulate the activity of several signaling pathways in the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. The compound has also been shown to inhibit the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid can reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. The compound has also been shown to reduce the levels of reactive oxygen species, which can cause damage to cells and tissues. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. One area of research is the development of novel 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, studies are needed to further elucidate the mechanism of action of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and its effects on various signaling pathways in the brain.
Synthesis Methods
The synthesis of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been achieved using various methods, including the reaction of 2-chloro-3-thiophenecarboxylic acid with 4,5-dimethylisoxazole-3-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-chloro-3-thiophenecarboxylic acid with 4,5-dimethylisoxazole in the presence of a base and a coupling agent. The yield of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid using these methods ranges from 50-70%.
Scientific Research Applications
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has neuroprotective effects and can reduce oxidative stress in the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
properties
CAS RN |
14483-57-9 |
|---|---|
Product Name |
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid |
Molecular Formula |
C9H6ClNO3S |
Molecular Weight |
243.67 g/mol |
IUPAC Name |
3-(2-chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3S/c1-4-6(9(12)13)7(11-14-4)5-2-3-15-8(5)10/h2-3H,1H3,(H,12,13) |
InChI Key |
PJPKUIGUNDJSLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




